molecular formula C24H32N2O6 B5025844 [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid

[4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid

Cat. No.: B5025844
M. Wt: 444.5 g/mol
InChI Key: CEZUPHNLEDHLQZ-UHFFFAOYSA-N
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Description

[4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an adamantyl group and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.C2H2O4/c1-26-20-4-2-17(3-5-20)22(25)24-8-6-23(7-9-24)21-18-11-15-10-16(13-18)14-19(21)12-15;3-1(4)2(5)6/h2-5,15-16,18-19,21H,6-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZUPHNLEDHLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the adamantyl and methoxyphenyl groups. Common reagents used in these reactions include adamantane, piperazine, and 4-methoxybenzoyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the adamantyl group.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, it serves as a ligand for studying receptor interactions and signaling pathways.

Industry: The compound’s unique structure makes it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group enhances the compound’s binding affinity and stability, while the piperazine ring facilitates interactions with biological targets. The methoxyphenyl group can modulate the compound’s electronic properties, influencing its reactivity and selectivity.

Comparison with Similar Compounds

  • [4-(2-Adamantyl)piperazin-1-yl]-(4-hydroxyphenyl)methanone
  • [4-(2-Adamantyl)piperazin-1-yl]-(4-chlorophenyl)methanone
  • [4-(2-Adamantyl)piperazin-1-yl]-(4-nitrophenyl)methanone

Comparison: Compared to its analogs, [4-(2-Adamantyl)piperazin-1-yl]-(4-methoxyphenyl)methanone exhibits unique properties due to the presence of the methoxy group, which can influence its solubility, reactivity, and biological activity. The methoxy group can also enhance the compound’s ability to cross biological membranes, making it more effective in certain applications.

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